

Cinnolin-6-amine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Cinnolin-6-amine

Cat. No.: B1592860

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Abstract: **Cinnolin-6-amine**, a key heterocyclic amine, presents a scaffold of significant interest in medicinal chemistry and materials science. This document provides an in-depth technical overview of **Cinnolin-6-amine**, consolidating its core properties, including its chemical structure and CAS number. It outlines a probable synthetic pathway and discusses its potential applications in drug discovery, drawing parallels with the broader class of bioactive cinnoline derivatives. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both established data and field-proven insights to facilitate further investigation and application of this compound.

Introduction to Cinnolin-6-amine

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in synthetic and medicinal chemistry due to their diverse pharmacological activities.^[1] The cinnoline ring system, an isomer of quinoline and isoquinoline, is a versatile scaffold found in compounds exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3]} **Cinnolin-6-amine**, specifically, is a derivative where an amino group is substituted at the 6-position of the cinnoline core. While research on this particular isomer is not as extensive as for other substituted cinnolines, its structural features suggest significant potential as a building block in the synthesis of novel therapeutic agents and functional materials.

This guide aims to provide a comprehensive technical resource on **Cinnolin-6-amine**, covering its fundamental chemical properties, a detailed synthetic approach, and an exploration of its

prospective applications.

Core Properties of Cinnolin-6-amine

A thorough understanding of the physicochemical properties of **Cinnolin-6-amine** is essential for its effective use in research and development.

Chemical Structure and Identification

The fundamental details of **Cinnolin-6-amine** are summarized in the table below.

Property	Value	Source
Chemical Name	Cinnolin-6-amine	N/A
CAS Number	7637-27-6	N/A
Molecular Formula	C ₈ H ₇ N ₃	N/A
Molecular Weight	145.16 g/mol	N/A
Canonical SMILES	<chem>C1=CC2=C(C=C(C=C2)N)N=N1</chem>	N/A
InChI Key	Not available	N/A

Physicochemical Characteristics (Predicted)

While specific experimental data for **Cinnolin-6-amine** is limited, the following properties can be predicted based on the analysis of its structure and comparison with related compounds.

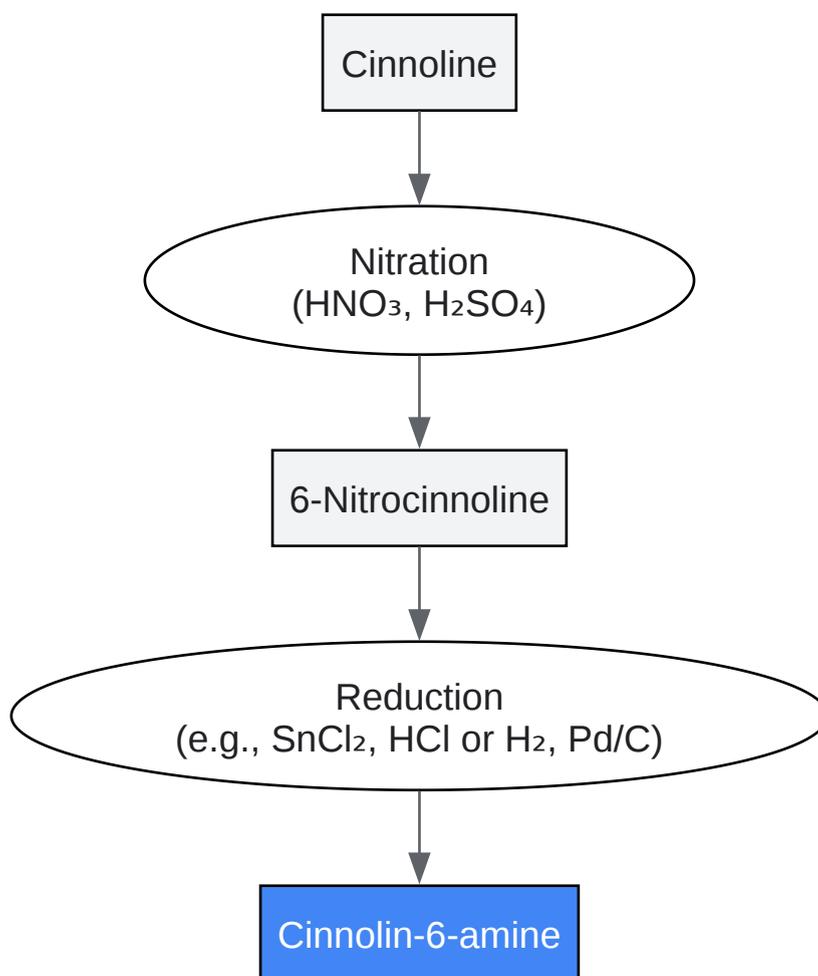
Property	Predicted Value	Notes
Melting Point	>200 °C	Aromatic amines often have high melting points due to intermolecular hydrogen bonding.
Boiling Point	Not available	Likely to decompose at high temperatures.
Solubility	Soluble in organic solvents like DMSO and DMF; sparingly soluble in water.	The aromatic nature suggests solubility in organic solvents, while the amino group may provide some aqueous solubility.
pKa	Estimated to be around 4-5	The basicity of the amino group is influenced by the electron-withdrawing nature of the cinnoline ring system.

Synthesis of Cinnolin-6-amine

A common and effective method for the synthesis of amino-substituted aromatic compounds is the reduction of the corresponding nitro derivative. Therefore, a plausible and widely applicable route to **Cinnolin-6-amine** is the reduction of 6-nitrocinnoline.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: the nitration of cinnoline to yield 6-nitrocinnoline, followed by the reduction of the nitro group.



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Caption: Proposed synthesis of **Cinnolin-6-amine**.

Experimental Protocol: Reduction of 6-Nitrocinnoline

This protocol provides a generalized procedure for the reduction of 6-nitrocinnoline to **Cinnolin-6-amine**. This is a representative protocol and may require optimization.

Materials:

- 6-Nitrocinnoline
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- Concentrated hydrochloric acid (HCl)

- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitrocinnoline in ethanol.
- **Addition of Reducing Agent:** To this suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. An exothermic reaction may be observed.
- **Reaction:** Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is basic (pH > 10). This will precipitate tin salts.
- **Extraction:** Filter the mixture to remove the tin salts and wash the solid residue with ethyl acetate. Combine the filtrate and the washings, and separate the organic layer. Extract the aqueous layer with ethyl acetate multiple times.
- **Drying and Concentration:** Combine all organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **Cinnolin-6-amine** by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization: The identity and purity of the synthesized **Cinnolin-6-amine** should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features of **Cinnolin-6-amine** based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the cinnoline core and the protons of the amino group. The chemical shifts will be influenced by the positions of the nitrogen atoms and the amino substituent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the cinnoline ring. The carbon atom attached to the amino group (C-6) and the carbons adjacent to the nitrogen atoms will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **Cinnolin-6-amine** is expected to exhibit characteristic absorption bands:

- N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
- C=C and C=N stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
- N-H bending: A band around 1600-1650 cm⁻¹.

Mass Spectrometry

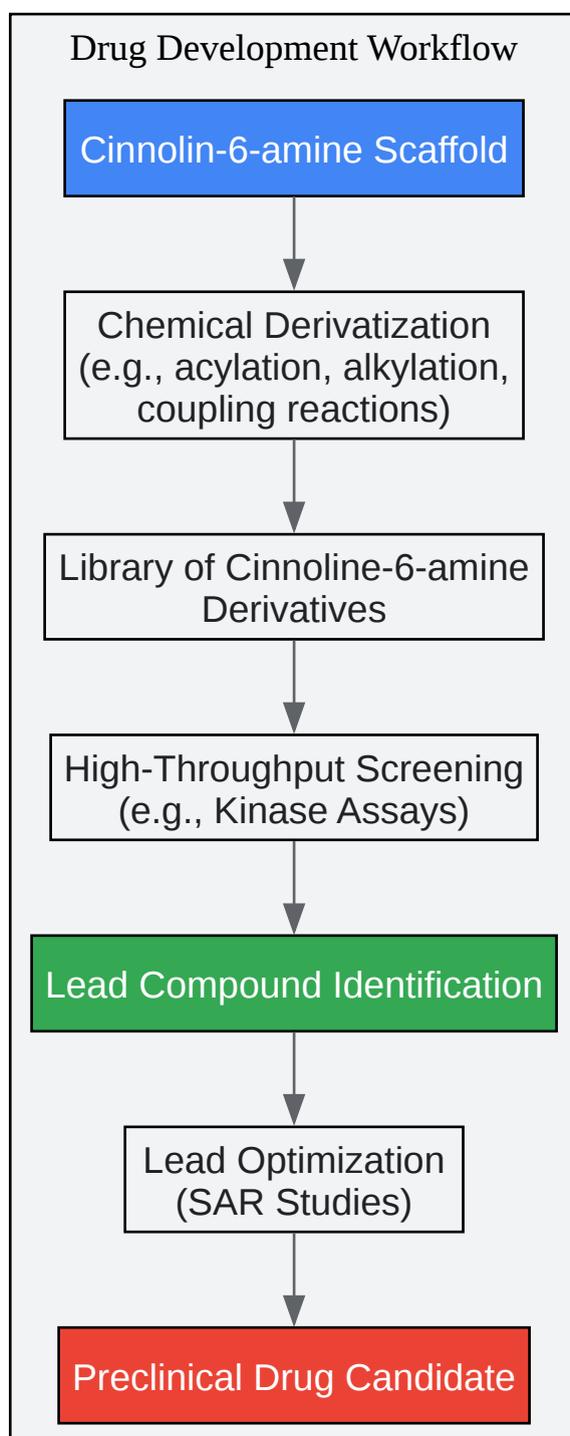
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of **Cinnolin-6-amine** (m/z = 145.16). Fragmentation patterns would likely involve the loss of small molecules such as HCN and N₂.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific studies on **Cinnolin-6-amine** are limited, the broader class of cinnoline derivatives has shown significant promise in various therapeutic areas. This suggests that **Cinnolin-6-amine** can serve as a valuable starting material or key intermediate for the synthesis of novel bioactive molecules.

As a Scaffold for Kinase Inhibitors

Many heterocyclic amines are core components of kinase inhibitors used in cancer therapy. The cinnoline scaffold is structurally related to quinoline and isoquinoline, which are present in numerous approved kinase inhibitors. The amino group at the 6-position of **Cinnolin-6-amine** provides a convenient handle for derivatization to explore structure-activity relationships and develop potent and selective kinase inhibitors.



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Caption: Drug discovery workflow utilizing **Cinnolin-6-amine**.

Antimicrobial and Antifungal Agents

Cinnoline derivatives have been reported to possess significant antibacterial and antifungal activities.[4] The amino functionality of **Cinnolin-6-amine** can be modified to introduce various pharmacophores known to enhance antimicrobial potency. For instance, the synthesis of sulfonamide or Schiff base derivatives could lead to new compounds with improved efficacy against a range of pathogens.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **Cinnolin-6-amine**. While a specific Material Safety Data Sheet (MSDS) for **Cinnolin-6-amine** is not readily available, the following guidelines are based on the general properties of aromatic amines.

General Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
- **Avoid Contact:** Avoid contact with skin, eyes, and clothing.
- **Ingestion:** Do not ingest. Wash hands thoroughly after handling.

First Aid Measures:

- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
- **Skin Contact:** Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
- **Inhalation:** Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- **Ingestion:** Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage:

- Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place.

[N/A]

Conclusion

Cinnolin-6-amine is a heterocyclic compound with significant, yet largely unexplored, potential in the fields of medicinal chemistry and materials science. This technical guide has provided a consolidated overview of its known properties, a plausible synthetic route, and a discussion of its potential applications. While specific experimental data for this isomer remains scarce, the information presented herein, drawn from the broader knowledge of cinnoline chemistry, serves as a valuable starting point for researchers. Further investigation into the synthesis, characterization, and biological evaluation of **Cinnolin-6-amine** and its derivatives is warranted and is anticipated to yield novel compounds with valuable therapeutic and technological applications.

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